molecular formula C15H12N2O2 B2981685 2-{[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]amino}benzenecarbonitrile CAS No. 477858-46-1

2-{[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]amino}benzenecarbonitrile

Cat. No.: B2981685
CAS No.: 477858-46-1
M. Wt: 252.273
InChI Key: HJFUDBRMWQQGRP-LICLKQGHSA-N
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Description

2-{[(E)-(2-Hydroxy-5-methoxyphenyl)methylidene]amino}benzenecarbonitrile is a Schiff base derivative featuring a benzonitrile core substituted with an imine-linked 2-hydroxy-5-methoxyphenyl group. The compound’s structure comprises three key functional groups:

  • Benzonitrile backbone: Provides rigidity and influences electronic properties via the electron-withdrawing nitrile (–CN) group.
  • 2-Hydroxy-5-methoxyphenyl substituent: The hydroxyl (–OH) and methoxy (–OCH₃) groups enhance solubility in polar solvents and enable hydrogen bonding.

Synthesis typically involves condensation of 2-aminobenzonitrile with 2-hydroxy-5-methoxybenzaldehyde under reflux in ethanol, catalyzed by acetic acid.

Properties

IUPAC Name

2-[(2-hydroxy-5-methoxyphenyl)methylideneamino]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2/c1-19-13-6-7-15(18)12(8-13)10-17-14-5-3-2-4-11(14)9-16/h2-8,10,18H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJFUDBRMWQQGRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)O)C=NC2=CC=CC=C2C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

2-{[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]amino}benzenecarbonitrile plays a crucial role in biochemical reactions, particularly due to its ability to interact with enzymes and proteins. This compound has been shown to interact with enzymes such as oxidoreductases and transferases, influencing their catalytic activities. The Schiff base linkage in the compound allows it to form stable complexes with metal ions, which can act as cofactors in enzymatic reactions. These interactions can modulate the enzyme’s activity, either enhancing or inhibiting its function, depending on the specific biochemical context .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS) and nitric oxide (NO) signaling. By modulating these pathways, the compound can affect gene expression and cellular metabolism. For instance, it can upregulate antioxidant defense mechanisms in cells, thereby protecting them from oxidative stress . Additionally, the compound’s interaction with cellular receptors can lead to changes in cell proliferation and apoptosis rates.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the binding of the compound to active sites of enzymes, where it can act as an inhibitor or activator. The Schiff base linkage allows the compound to form reversible covalent bonds with amino acid residues in the enzyme’s active site, altering its conformation and activity. This interaction can lead to changes in the enzyme’s catalytic efficiency and substrate specificity . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time frames. The compound is relatively stable under physiological conditions, but it can undergo degradation over extended periods. Studies have shown that the compound’s activity can diminish over time due to hydrolysis of the Schiff base linkage. Long-term exposure to the compound in cell cultures has revealed sustained effects on cellular function, including prolonged activation of antioxidant pathways and modulation of metabolic processes .

Dosage Effects in Animal Models

The effects of this compound vary with dosage in animal models. At low doses, the compound has been found to exert protective effects against oxidative stress and inflammation. At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the compound’s ability to generate ROS at high concentrations, overwhelming the cellular antioxidant defenses . Threshold effects have been observed, where a specific dosage range maximizes the compound’s beneficial effects while minimizing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels. The compound’s interaction with enzymes such as glutathione S-transferase can enhance its detoxification and excretion from the body .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters such as organic anion-transporting polypeptides (OATPs) and multidrug resistance proteins (MRPs), facilitating its uptake and efflux. These interactions can influence the compound’s localization and accumulation in specific tissues, affecting its overall bioavailability and efficacy .

Biological Activity

The compound 2-{[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]amino}benzenecarbonitrile is a derivative of benzenecarbonitrile that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Synthesis and Structural Characteristics

The synthesis of the compound typically involves the condensation reaction between 2-hydroxy-5-methoxybenzaldehyde and 4-amino benzenecarbonitrile. The reaction proceeds under mild conditions, often yielding a high purity product.

  • Chemical Formula : C16H16N2O3
  • Molecular Weight : 284.31 g/mol
  • Melting Point : 390–396 K

Crystallographic studies have shown that this compound forms stable crystals with distinct intermolecular hydrogen bonding patterns that may influence its biological activity .

Antimicrobial Activity

Research has indicated that derivatives of 2-hydroxybenzanilides, which share structural similarities with our compound, exhibit significant antimicrobial properties. These properties are attributed to the presence of hydroxyl and methoxy groups that enhance interaction with microbial cell membranes .

In one study, various substituted thiobenzanilides were tested against a range of bacterial strains, showing promising results in inhibiting growth, suggesting that similar mechanisms may apply to our compound .

Anticancer Activity

The anticancer potential of compounds similar to this compound has been explored in several studies. For instance, compounds containing the thiazole moiety have demonstrated cytotoxic effects against various cancer cell lines .

A notable study reported that derivatives of benzenecarbonitrile exhibited selective cytotoxicity towards human cancer cells while sparing normal cells. This selectivity is crucial for developing effective cancer therapies with reduced side effects .

Anti-inflammatory Activity

Anti-inflammatory properties have also been associated with compounds having similar structural features. The presence of hydroxyl groups is believed to play a significant role in modulating inflammatory pathways by inhibiting pro-inflammatory cytokines .

In vitro studies have shown that certain derivatives can significantly reduce the production of TNF-alpha and IL-6 in activated macrophages, highlighting their potential as anti-inflammatory agents .

Case Studies and Research Findings

  • Study on Antimicrobial Properties :
    • Objective : To evaluate the antimicrobial efficacy of substituted thiobenzanilides.
    • Findings : Compounds exhibited minimum inhibitory concentrations (MICs) in the range of 10-100 µg/mL against various bacterial strains, indicating strong antimicrobial activity .
  • Anticancer Evaluation :
    • Objective : Assess the cytotoxic effects on human cancer cell lines.
    • Findings : Compounds showed IC50 values ranging from 15 to 30 µM against breast and lung cancer cell lines, demonstrating significant anticancer potential .
  • Anti-inflammatory Mechanism Study :
    • Objective : Investigate the modulation of inflammatory cytokines.
    • Findings : The compound reduced TNF-alpha levels by up to 70% in LPS-stimulated macrophages, suggesting a potent anti-inflammatory effect .

Comparison with Similar Compounds

Table 1: Structural and Molecular Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
2-{[(E)-(2-Hydroxy-5-methoxyphenyl)methylidene]amino}benzenecarbonitrile (Target) C₁₅H₁₁N₂O₂ 239.26 –CN, –OH, –OCH₃, Schiff base
2-Amino-5-hydroxy-4-(4-methylphenyl)-4H-chromene-3-carbonitrile C₁₇H₁₄N₂O₂ 277.31 –CN, –NH₂, –OH, chromene ring
2-[(4-Methoxyphenyl)methylideneamino]-5-phenyl-3-furancarbonitrile C₁₉H₁₄N₂O₂ 302.33 –CN, –OCH₃, furan ring, Schiff base

Key Differences :

  • Backbone : The target compound’s benzene ring contrasts with the chromene () and furan () backbones of analogs, altering conjugation and steric effects.
  • Functional Groups : The target lacks the –NH₂ group present in chromene derivatives (), reducing hydrogen-bonding capacity compared to those analogs.

Physical and Spectral Properties

Table 2: Experimental Data Comparison

Compound Melting Point (°C) IR Peaks (cm⁻¹) LCMS (m/z)
Target Compound Not reported ~3450 (–OH), ~2200 (–CN), ~1645 (C=N) Not available
Chromene-3-carbonitrile (1E) 223–227 3464 (–NH₂), 3317 (–OH), 2204 (–CN) 277 [M]⁻
Furan-3-carbonitrile Not reported Not available Not available

Insights :

  • The target’s IR spectrum would resemble 1E () due to shared –CN and –OH groups but lacks –NH₂ peaks.
  • Higher melting points in chromene derivatives () suggest stronger intermolecular forces from –NH₂ and chromene rigidity.

Computational and Thermodynamic Properties

Table 3: Computational Parameters

Compound XLogP3 Topological Polar Surface Area (Ų) Heavy Atom Count
Target Compound ~3.5 (calc.) ~75.8 (calc.) 19
Furan-3-carbonitrile 4.0 58.5 23

Analysis :

  • The target’s lower XLogP3 (calculated) compared to the furan analog () suggests reduced lipophilicity, likely due to the polar –OH group.
  • Higher polar surface area in the target implies better solubility in aqueous media, advantageous for biological applications.

Coordination Chemistry:

The target’s Schiff base and –OH groups enable metal coordination, akin to the tetradentate ligand in , which forms CdO nanoparticles . However, the target’s smaller size may limit its stability in nanoparticle synthesis compared to bulkier ligands.

Pharmacological Potential:

Chromene derivatives () exhibit bioactivity due to –NH₂ and –CN groups, but the target’s lack of –NH₂ may reduce its efficacy as a pharmacophore.

Material Science:

The conjugated π-system in the target could rival furan derivatives () in optoelectronic applications, though furan’s heterocyclic ring may offer superior charge transport.

Q & A

Basic: What spectroscopic and crystallographic methods are recommended for characterizing the structure of 2-{[...]benzenecarbonitrile?

Answer:
Key methods include:

  • Single-crystal X-ray diffraction (XRD): Resolve absolute configuration and confirm the (E)-isomer geometry. Use SHELXL for refinement and ORTEP-3 for visualization to analyze bond lengths, angles, and intermolecular interactions .
  • NMR spectroscopy: Employ 1H^1H- and 13C^{13}C-NMR to verify the Schiff base linkage (C=N) at ~160 ppm and aromatic proton environments. For example, the 2-hydroxy-5-methoxy group shows distinct deshielding in 1H^1H-NMR .
  • IR spectroscopy: Confirm the nitrile (-CN) stretch at ~2220 cm1^{-1} and phenolic O-H stretch at ~3200–3500 cm1^{-1} .

Basic: What are the common synthetic routes for 2-{[...]benzenecarbonitrile?

Answer:
The compound is typically synthesized via:

  • Schiff base condensation: React 2-hydroxy-5-methoxybenzaldehyde with 2-aminobenzonitrile under reflux in ethanol. Monitor reaction progress by TLC and isolate via recrystallization (e.g., using methanol) .
  • Microwave-assisted synthesis: Optimize reaction time (e.g., 15–30 min at 80°C) to enhance yield and reduce side products. Characterize intermediates by 1H^1H-NMR .

Advanced: How can researchers resolve discrepancies between experimental XRD data and computational geometry optimizations?

Answer:

  • Cross-validation: Compare XRD-derived bond lengths (e.g., C=N at ~1.28 Å) with DFT-optimized structures. Use software like Gaussian or ORCA for computational modeling .
  • Torsion angle analysis: Investigate potential π-π stacking or hydrogen bonding in XRD (e.g., phenolic O-H⋯N interactions) that may not align with gas-phase computational models .
  • Refinement protocols: Apply TWIN/BASF scaling in SHELXL to address twinning or disorder in crystals, which may cause data mismatches .

Advanced: What strategies improve reaction yield and purity in the synthesis of this compound?

Answer:

  • Catalyst optimization: Use acetic acid (5 mol%) as a proton donor to accelerate Schiff base formation .
  • Solvent screening: Polar aprotic solvents (e.g., DMF) may enhance solubility of intermediates, while ethanol minimizes byproduct formation .
  • Purification: Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization to isolate high-purity crystals (>98%) .

Advanced: How can tautomerism or isomerism in 2-{[...]benzenecarbonitrile be experimentally validated?

Answer:

  • Dynamic NMR: Monitor temperature-dependent 1H^1H-NMR shifts to detect keto-enol tautomerism in the Schiff base moiety .
  • XRD analysis: Confirm the (E)-configuration via dihedral angles between the methoxyphenyl and benzonitrile groups. For example, angles >150° indicate trans geometry .
  • UV-Vis spectroscopy: Compare λmax_{\text{max}} shifts in polar vs. nonpolar solvents to identify solvent-dependent tautomeric states .

Advanced: What are the challenges in interpreting mass spectrometry (MS) data for this compound?

Answer:

  • Fragmentation patterns: The nitrile group (-CN) may lead to loss of HCN (27 m/z), complicating molecular ion ([M+H]+^+) identification. Use high-resolution MS (HRMS) to distinguish isotopic peaks .
  • Matrix effects: In MALDI-TOF, employ α-cyano-4-hydroxycinnamic acid (CHCA) as a matrix to enhance ionization efficiency .

Advanced: How to design experiments to study the compound’s potential biological activity?

Answer:

  • In silico docking: Use AutoDock Vina to predict binding affinity with target proteins (e.g., tyrosine kinases) based on the compound’s planar aromatic structure .
  • In vitro assays: Test antimicrobial activity via microbroth dilution (MIC values) against Gram-positive bacteria, leveraging the methoxy group’s membrane permeability .
  • Cytotoxicity screening: Employ MTT assays on cancer cell lines (e.g., MCF-7), noting IC50_{50} values relative to structural analogs .

Basic: What are the critical safety considerations during synthesis and handling?

Answer:

  • Nitrile toxicity: Use fume hoods and nitrile gloves to avoid inhalation/skin contact.
  • Solvent hazards: Ethanol and DMF require explosion-proof equipment and proper waste disposal .

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